molecular formula C26H22N2O5 B2595810 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 953233-61-9

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2595810
CAS No.: 953233-61-9
M. Wt: 442.471
InChI Key: OTVUMOMCDXBTRU-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a xanthene core, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common approach is the consecutive three-component synthesis, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the xanthene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

These compounds share the isoxazole ring and similar functional groups but differ in their core structures and substituents, leading to variations in their chemical and biological properties. The unique combination of the xanthene core and carboxamide moiety in this compound distinguishes it from these similar compounds, potentially offering unique advantages in its applications.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUMOMCDXBTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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